1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
Description
1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione (CAS: 83996-81-0) is a substituted hydantoin derivative with the molecular formula C₁₀H₉N₃O₄ and a molecular weight of 235.20 g/mol . Its structure features a methyl group at the 1-position and a 3-nitrophenyl substituent at the 3-position of the imidazolidine-2,4-dione core.
Properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMPGIBDDHXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 3-nitrobenzaldehyde with methylamine and glycine in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazolidine ring may also play a role in its activity by stabilizing the compound and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione with related compounds:
Key Observations:
- Steric Bulk: Analogs with bulky substituents (e.g., naphthyl, piperazinylpropyl) exhibit higher molecular weights and may face steric hindrance in biological interactions .
Spectroscopic Data :
- IR spectra of naphthyl-substituted analogs show characteristic C=O stretches at 1774–1714 cm⁻¹ , consistent with the imidazolidine-2,4-dione core. The absence of nitro-group-specific IR data for the target compound limits direct comparison.
- UV-active analogs with arylidene substituents (e.g., phenylallylidene) exhibit bathochromic shifts, making them suitable as UV filters . The nitro group in the target compound may similarly influence UV absorption, though experimental data are lacking.
Biological Activity
1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in cancer treatment and antimicrobial resistance.
Synthesis and Characterization
The synthesis of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione typically involves multi-step reactions that can include cyclization and functionalization processes. Various methods have been reported for its synthesis, often yielding derivatives with enhanced biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds structurally similar to 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro assays, including MTT assays, demonstrated significant antiproliferative activity with IC50 values as low as 1.02 μM against MCF7 cells, indicating a promising therapeutic index compared to established drugs like doxorubicin and cisplatin .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways. For example, molecular docking studies revealed that these compounds interact strongly with protein targets involved in cell proliferation and survival, such as the Akt kinase pathway . The binding affinity and interaction profiles suggest that these compounds may disrupt critical signaling pathways in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, derivatives of imidazolidine-2,4-dione have shown antimicrobial activity. Specific studies have indicated that certain analogs can inhibit bacterial enzymes crucial for virulence factor production in pathogens like Pseudomonas aeruginosa. The inhibition of PhzS, an enzyme involved in pyocyanin biosynthesis, was observed with Kd values around 1.68 μM . This suggests a dual role for these compounds in both cancer therapy and combating antibiotic resistance.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various imidazolidine derivatives on HT-29 colon cancer cells. The results indicated that certain compounds caused cell cycle arrest at the G2/M phase, similar to known tubulin inhibitors like combretastatin A-4. The most potent compound exhibited a GI50 value of 0.04 μM .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolidinedione derivatives against Pseudomonas aeruginosa. The study revealed that compounds with a thiazolidinone ring structure could effectively inhibit the growth of resistant strains by targeting specific metabolic pathways .
Data Tables
| Compound Name | Activity Type | IC50/ GI50 Value | Target/ Pathway |
|---|---|---|---|
| 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | Anticancer | 1.02 μM (MCF7) | Akt kinase pathway |
| Thiazolidinedione Derivative | Antimicrobial | Kd = 1.68 μM | PhzS enzyme in P. aeruginosa |
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione?
The compound can be synthesized via cyclization of substituted amino acids or isocyanates under basic conditions. For example, hydantoin derivatives are often synthesized by reacting 3-nitrophenyl isocyanate with methyl-substituted amino acids in the presence of HCl, followed by purification via slow evaporation and recrystallization. Key steps include controlling reaction stoichiometry, temperature (room temperature to mild heating), and acid catalysis to ensure high yields .
Q. How is structural characterization performed for imidazolidine-2,4-dione derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. For example, ¹H NMR can identify methyl protons (δ ~1.7 ppm) and nitrophenyl aromatic protons (δ ~7.4–8.1 ppm), while IR confirms carbonyl stretches (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What solvents and conditions optimize crystallization of imidazolidine-2,4-dione derivatives?
Slow evaporation of aqueous or ethanol solutions at room temperature is effective. For hybrids with polyoxometalates (e.g., tungstophosphoric acid), acidic conditions (1 M HCl) and stoichiometric mixing with hydantoin derivatives promote co-crystallization with water molecules. Crystal quality depends on pH control and solvent polarity .
Advanced Research Questions
Q. How are structural discrepancies resolved in X-ray crystallography data for imidazolidine-2,4-dione complexes?
SHELX programs (e.g., SHELXL) are used for refinement, particularly for handling disorder in solvent molecules or hydrogen atom placement. Constraints include fixing bond lengths and angles for organic moieties while refining anisotropic displacement parameters for heavy atoms (e.g., tungsten in Keggin structures). Missing hydrogen atoms in solvent clusters are omitted but included in molecular formulas .
Q. What methodological strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions often arise from substituent electronic effects or assay variability. For example, 2-pyridyl substituents may enhance metabotropic glutamate receptor binding affinity compared to 3-pyridyl groups. Systematic SAR involves synthesizing analogs with controlled substituents (e.g., electron-withdrawing nitro groups) and testing under standardized assay conditions (e.g., competitive binding assays with radioligands). Statistical tools like multivariate analysis isolate key variables .
Q. How do polyoxometalate-hydantoin hybrids influence catalytic or medicinal properties?
Hybrids like 12-tungstophosphoric acid–hydantoin co-crystals exhibit enhanced stability and redox activity due to hydrogen bonding between hydantoin’s carbonyl groups and the Keggin anion’s terminal oxygens. Electrochemical studies (cyclic voltammetry) and density functional theory (DFT) modeling reveal charge-transfer interactions, which are critical for applications in catalysis or antimicrobial activity .
Q. What are the challenges in synthesizing enantiopure imidazolidine-2,4-dione derivatives?
Racemization during cyclization is a key issue. Chiral auxiliaries (e.g., (1R*,2S*)-diphenylethylenediamine) or asymmetric catalysis (e.g., enantioselective Mannich reactions) can enforce stereocontrol. Chiral HPLC or polarimetry validates enantiomeric excess, while NOESY NMR confirms spatial arrangements .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting NMR and X-ray data for substituent positioning?
Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray data require complementary techniques like dynamic NMR (variable-temperature studies) or computational modeling (molecular dynamics simulations). For example, nitro group torsion angles may differ in solution vs. crystal states due to packing effects .
Q. What statistical methods validate reproducibility in synthetic yield optimization?
Design of experiments (DoE) frameworks, such as response surface methodology (RSM), identify critical factors (e.g., reaction time, temperature). Triplicate experiments with ANOVA analysis minimize batch-to-batch variability. Outliers are assessed via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
